1-Chloro-4-fluoroisoquinoline (CAS: 435278-06-1) is a bifunctional halogenated heterocycle widely utilized as a core building block in pharmaceutical procurement and advanced organic synthesis. Featuring orthogonal reactivity between the highly reactive C1-chloride and the metabolically stable C4-fluoride, this compound serves as a critical precursor for synthesizing 1-substituted-4-fluoroisoquinolines and high-purity 4-fluoroisoquinoline [1]. Its primary procurement value lies in its ability to undergo selective palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), or controlled reductive dechlorination at the C1 position while retaining the C4-fluoro group, which is strictly essential for modulating lipophilicity and target binding in downstream drug discovery programs [2].
Substituting 1-chloro-4-fluoroisoquinoline with unfluorinated analogs (like 1-chloroisoquinoline) or differently halogenated variants (like 1,4-dichloroisoquinoline) fundamentally alters both the downstream synthetic process and the final product's pharmacological profile. The C4-fluorine atom provides specific electronic withdrawal that modulates the isoquinoline core's reactivity while enhancing metabolic stability—a structural feature entirely absent in 1-chloroisoquinoline[1]. Conversely, attempting to use 4-fluoroisoquinoline as a starting material to build 1-substituted derivatives requires complex, low-yield C-H activation protocols, whereas 1-chloro-4-fluoroisoquinoline enables direct, high-yield cross-coupling under standard, scalable conditions [2]. Furthermore, compared to 1,4-dichloroisoquinoline, the C4-F bond is completely inert under reductive dechlorination conditions, ensuring absolute chemoselectivity that cannot be achieved with poly-chlorinated analogs [1].
In the industrial synthesis of 4-fluoroisoquinoline (a key intermediate for Rho kinase inhibitors), 1-chloro-4-fluoroisoquinoline undergoes highly selective reductive dechlorination at the C1 position using Pd/C and hydrogen or ammonium formate [1]. Unlike 1,4-dichloroisoquinoline, which is susceptible to competitive reduction at both halogenated sites leading to complex mixtures, the C4-F bond in 1-chloro-4-fluoroisoquinoline remains completely intact. This orthogonal stability allows for the generation of 4-fluoroisoquinoline with exceptional purity (e.g., >99% HPLC area) without the risk of over-reduction or defluorination [1].
| Evidence Dimension | Chemoselectivity in catalytic reduction |
| Target Compound Data | Exclusive C1 reduction yielding >99% pure 4-fluoroisoquinoline |
| Comparator Or Baseline | 1,4-Dichloroisoquinoline (yields mixed dechlorination products) |
| Quantified Difference | Absolute retention of the C4-halogen vs. competitive C4-dechlorination |
| Conditions | Pd/C catalyst, H2 or ammonium formate, ethanol, room temperature |
For process chemists synthesizing 4-fluoroisoquinoline APIs, the inert nature of the C4-F bond guarantees high-purity precursor generation, eliminating costly downstream purification steps.
For the development of complex targeted therapies, the C1-chloride of 1-chloro-4-fluoroisoquinoline serves as an ideal handle for Suzuki-Miyaura cross-coupling. Under standard conditions (e.g., Pd(PPh3)4, K3PO4, 90°C), it rapidly yields 1-substituted-4-fluoroisoquinolines [1]. If a buyer were to start with 4-fluoroisoquinoline instead, functionalizing the C1 position would require harsh, transition-metal-catalyzed C-H activation, typically resulting in significantly lower yields and poor regiocontrol. The pre-installed C1-chloride ensures high-conversion coupling while preserving the critical C4-fluoro pharmacophore [2].
| Evidence Dimension | Efficiency of C1-arylation/alkylation |
| Target Compound Data | Direct cross-coupling with standard Pd catalysts (high conversion, 1 hour at 90°C) |
| Comparator Or Baseline | 4-Fluoroisoquinoline (requires low-yield, non-standard C-H functionalization) |
| Quantified Difference | Standard reliable cross-coupling vs. complex C-H activation requirements |
| Conditions | Pd(PPh3)4, K3PO4, dioxane/water, 90°C |
Procuring the 1-chloro derivative bypasses multi-step or low-yield C-H activation, directly enabling scalable and reproducible library synthesis for drug discovery.
In the optimization of Nav1.7 sodium channel inhibitors and KRAS inhibitors, the C4-fluoro group is not a passive spectator but a critical structural requirement. Derivatives synthesized from 1-chloro-4-fluoroisoquinoline maintain this fluoro group, which modulates the basicity of the isoquinoline nitrogen and enhances metabolic stability against cytochrome P450 oxidation [1]. Substituting this building block with 1-chloroisoquinoline yields unfluorinated analogs that typically suffer from rapid metabolic clearance and reduced target binding affinity, fundamentally failing the structure-activity relationship (SAR) requirements of these advanced programs [2].
| Evidence Dimension | Downstream API metabolic stability and target affinity |
| Target Compound Data | Maintains C4-F for optimal lipophilicity and blocked oxidation sites |
| Comparator Or Baseline | 1-Chloroisoquinoline (unfluorinated analogs have higher susceptibility to oxidative metabolism) |
| Quantified Difference | Retention of critical SAR features vs. loss of metabolic blocking group |
| Conditions | In vivo pharmacokinetic models and in vitro target inhibition assays |
Buyers cannot substitute the unfluorinated analog, as the C4-fluorine is strictly required for the efficacy and half-life of the final pharmaceutical product.
1-Chloro-4-fluoroisoquinoline is the premier starting material for the highly efficient, chemoselective synthesis of 4-fluoroisoquinoline via Pd/C-catalyzed reductive dechlorination. This downstream product is the critical intermediate for Ripasudil, a commercialized therapeutic for glaucoma and ocular hypertension [1].
Procured specifically for synthesizing selective pain-management therapeutics, where orthogonal reactivity allows C1-functionalization (e.g., sulfonation or amination) while the retained C4-fluoro group ensures target specificity and metabolic stability against off-target Nav1.5 interactions [2].
Utilized extensively in Suzuki-Miyaura cross-coupling reactions to build complex, 1-substituted 4-fluoroisoquinoline scaffolds. The pre-installed C1-chloride allows rapid library generation under standard Pd-catalyzed conditions, accelerating oncology drug discovery [3].